3-Quinolinecarboxylic acid, 2-chloro-7-methyl-, methyl ester
Overview
Description
3-Quinolinecarboxylic acid, 2-chloro-7-methyl-, methyl ester is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 3-Quinolinecarboxylic acid, 2-chloro-7-methyl-, methyl ester typically involves the reaction of 2-chloro-7-methylquinoline-3-carboxylic acid with methanol in the presence of a catalyst. Common catalysts used in this reaction include piperidine, pyridine, and triethylamine . The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
3-Quinolinecarboxylic acid, 2-chloro-7-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Quinolinecarboxylic acid, 2-chloro-7-methyl-, methyl ester has several scientific research applications:
Biology: Quinoline derivatives are known for their antimicrobial and anticancer properties. This compound may be used in the development of new therapeutic agents.
Medicine: Research into the pharmacological activities of this compound could lead to the discovery of new drugs for treating various diseases.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Quinolinecarboxylic acid, 2-chloro-7-methyl-, methyl ester involves its interaction with specific molecular targets. Quinoline derivatives often target enzymes and receptors involved in critical biological pathways. For example, they may inhibit the activity of topoisomerases, which are essential for DNA replication and cell division . The exact molecular targets and pathways can vary depending on the specific derivative and its modifications.
Comparison with Similar Compounds
3-Quinolinecarboxylic acid, 2-chloro-7-methyl-, methyl ester can be compared with other similar compounds, such as:
2-Chloroquinoline-3-carbaldehyde: Another quinoline derivative with similar synthetic routes and applications.
7-Chloro-3-methyl-8-quinolinecarboxylic acid: Known for its use in herbicides and other agricultural chemicals.
Indole derivatives: While structurally different, indole derivatives share some biological activities with quinoline compounds, such as antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
methyl 2-chloro-7-methylquinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-7-3-4-8-6-9(12(15)16-2)11(13)14-10(8)5-7/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GECSURWXPSUMEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C(=O)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501186371 | |
Record name | 3-Quinolinecarboxylic acid, 2-chloro-7-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501186371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1788042-64-7 | |
Record name | 3-Quinolinecarboxylic acid, 2-chloro-7-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1788042-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Quinolinecarboxylic acid, 2-chloro-7-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501186371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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